3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
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Overview
Description
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and a fluorophenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoic acid and 4-fluorophenylethylamine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 3,4-diethoxybenzoic acid and 4-fluorophenylethylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Compounds with various substituents replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as fluorescence or conductivity.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-[2-(3-fluorophenyl)ethyl]benzamide: Similar structure but with the fluorine atom at the 3 position on the phenyl ring.
3,4-diethoxy-N-[2-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.
3,4-diethoxy-N-[2-(4-bromophenyl)ethyl]benzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of the fluorine atom at the 4 position on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-3-23-17-10-7-15(13-18(17)24-4-2)19(22)21-12-11-14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMCMCIZRHUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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